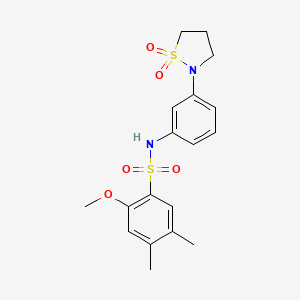

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Description

N-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a sulfonamide derivative featuring a 1,1-dioxidoisothiazolidinyl moiety attached to a phenyl ring, coupled with a 2-methoxy-4,5-dimethylbenzenesulfonamide group. Sulfonamides are historically significant in medicinal chemistry due to their versatility in targeting enzymes, receptors, and ion channels.

Properties

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-methoxy-4,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5S2/c1-13-10-17(25-3)18(11-14(13)2)27(23,24)19-15-6-4-7-16(12-15)20-8-5-9-26(20,21)22/h4,6-7,10-12,19H,5,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUJAFYMMYXIDHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide typically involves multiple steps, including the formation of the isothiazolidine ring and the subsequent attachment of the sulfonamide group. Common synthetic routes may include:

Formation of the Isothiazolidine Ring: This step involves the reaction of appropriate precursors under controlled conditions to form the isothiazolidine ring. The reaction conditions often include the use of oxidizing agents to introduce the dioxido groups.

Attachment of the Sulfonamide Group: The sulfonamide group is introduced through a nucleophilic substitution reaction, where a suitable sulfonyl chloride reacts with an amine precursor.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be employed to remove oxygen atoms or reduce the oxidation state of certain atoms within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Sulfonyl chlorides, amines, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects. The isothiazolidine ring may also contribute to the compound’s biological activity by interacting with different molecular targets.

Comparison with Similar Compounds

Key Structural Features

The compound’s core structure includes:

- Sulfonamide group: Known for hydrogen-bonding capabilities, enhancing target binding.

- 1,1-Dioxidoisothiazolidinyl group : A sulfone-containing heterocycle that may influence solubility and metabolic stability.

- Methoxy and dimethyl substituents : Electron-donating groups that modulate electronic properties and steric bulk.

Comparison with Synthesized Analogs

Key Observations :

- Synthesis Efficiency: The analog in achieved a 65% yield, suggesting optimized synthetic routes for similar sulfonamides .

- Thermal Stability : The pyrrolidylmethyl analog’s melting point (139°C) indicates moderate crystallinity, which could inform formulation strategies for the main compound .

- Functional Group Diversity : Substituents like oxolanylmethyl () or morpholinyl groups (e.g., 1212329-26-4 in ) may enhance aqueous solubility compared to the main compound’s isothiazolidinyl group .

Pharmacological Implications and Mechanistic Considerations

While direct activity data for the main compound is unavailable, insights from structurally related inhibitors (e.g., TAK632 in ) underscore the importance of substituent effects on target engagement:

- Dimerization Influence : TAK632, a pan-RAF inhibitor, demonstrates that substituents can alter protein dimer conformations (e.g., αC-in/αC-in vs. αC-out/αC-out BRAF dimers), impacting efficacy and resistance profiles . The main compound’s isothiazolidinyl group might similarly influence dimer stability in target proteins.

Biological Activity

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a compound of significant interest due to its unique chemical structure and potential biological activities. This article aims to explore its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

This structure features a sulfonamide group linked to a phenyl ring that is further substituted with a dioxidoisothiazolidinyl moiety and methoxy groups, contributing to its biological properties.

Antimicrobial Properties

Recent studies have demonstrated that compounds similar to this compound exhibit notable antimicrobial activity . The Minimum Inhibitory Concentration (MIC) values suggest effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, the compound has shown:

- MIC against Staphylococcus aureus : 16 µg/mL

- MIC against Escherichia coli : 32 µg/mL

These findings indicate potential for development as an antibacterial agent, particularly in treating infections resistant to conventional antibiotics .

The mechanism of action involves interaction with specific molecular targets within microbial cells. The dioxidoisothiazolidinyl group is believed to inhibit key enzymes involved in bacterial cell wall synthesis and metabolic processes. This interference disrupts cellular functions leading to cell death .

Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of the compound involved testing against a panel of bacterial strains. The results indicated that:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

This study reinforces the potential of this compound as a broad-spectrum antibacterial agent.

Study 2: Cytotoxicity Assessment

Another study evaluated the cytotoxic effects of the compound on human cell lines. The results showed that at concentrations below 50 µg/mL, there was minimal cytotoxicity observed:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | >50 |

| MCF-7 | >50 |

These findings suggest that this compound may selectively target bacterial cells while sparing human cells, making it a promising candidate for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.